Cas no 2171733-89-2 (1-(2-aminophenyl)methylazetidine-2-carboxamide)

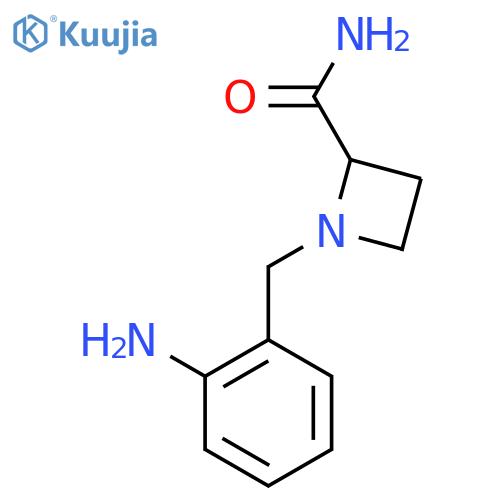

2171733-89-2 structure

商品名:1-(2-aminophenyl)methylazetidine-2-carboxamide

1-(2-aminophenyl)methylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(2-aminophenyl)methylazetidine-2-carboxamide

- 2171733-89-2

- 1-[(2-aminophenyl)methyl]azetidine-2-carboxamide

- EN300-1280824

-

- インチ: 1S/C11H15N3O/c12-9-4-2-1-3-8(9)7-14-6-5-10(14)11(13)15/h1-4,10H,5-7,12H2,(H2,13,15)

- InChIKey: HHGOYUBWRBEMDH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCN1CC1C=CC=CC=1N)N

計算された属性

- せいみつぶんしりょう: 205.121512110g/mol

- どういたいしつりょう: 205.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 72.4Ų

1-(2-aminophenyl)methylazetidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1280824-50mg |

1-[(2-aminophenyl)methyl]azetidine-2-carboxamide |

2171733-89-2 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1280824-500mg |

1-[(2-aminophenyl)methyl]azetidine-2-carboxamide |

2171733-89-2 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1280824-5000mg |

1-[(2-aminophenyl)methyl]azetidine-2-carboxamide |

2171733-89-2 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1280824-1000mg |

1-[(2-aminophenyl)methyl]azetidine-2-carboxamide |

2171733-89-2 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1280824-100mg |

1-[(2-aminophenyl)methyl]azetidine-2-carboxamide |

2171733-89-2 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1280824-2500mg |

1-[(2-aminophenyl)methyl]azetidine-2-carboxamide |

2171733-89-2 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1280824-1.0g |

1-[(2-aminophenyl)methyl]azetidine-2-carboxamide |

2171733-89-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1280824-250mg |

1-[(2-aminophenyl)methyl]azetidine-2-carboxamide |

2171733-89-2 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1280824-10000mg |

1-[(2-aminophenyl)methyl]azetidine-2-carboxamide |

2171733-89-2 | 10000mg |

$4236.0 | 2023-10-01 |

1-(2-aminophenyl)methylazetidine-2-carboxamide 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

2171733-89-2 (1-(2-aminophenyl)methylazetidine-2-carboxamide) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量